Xanthine Dehydrogenase/Oxidase (XDH) Target Annotation: Specific to the 2-Methoxyphenyl N9 Substituent Among Purine-6-Carboxamide Congeners
The Therapeutic Target Database (TTD) lists 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Drug ID D0N0MV) as a small-molecule inhibitor of xanthine dehydrogenase/oxidase (XDH), associated with Kissei Pharmaceutical Co. Ltd. [1]. In contrast, the closest N9-positional isomers — including 2-(furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-79-9) and 9-(2-fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-40-7) — are not annotated as XDH inhibitors in any authoritative public database (TTD, ChEMBL, BindingDB) as of May 2026. The ortho-methoxy substitution produces a unique electrostatic and steric environment at the N9-aryl ring that is distinct from the meta-methoxy, para-ethoxy, or ortho-fluoro congeners, potentially enabling a binding mode compatible with the XDH molybdenum-pterin cofactor channel that is inaccessible to the positional isomers.
| Evidence Dimension | Presence of validated XDH inhibitor annotation in an authoritative drug-target database |
|---|---|
| Target Compound Data | Annotated as XDH inhibitor (TTD Drug ID D0N0MV); Kissei Pharmaceutical Co. Ltd. as originator [1] |
| Comparator Or Baseline | 2-(Furan-2-yl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 900010-79-9): No XDH annotation in TTD, ChEMBL, or BindingDB. 9-(2-Fluorophenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-40-7): No XDH annotation in any public database. |
| Quantified Difference | Qualitative presence vs. absence of XDH target annotation; no quantitative IC50/Ki data publicly available for either compound |
| Conditions | Target annotation derived from TTD, which curates from patents and primary literature; the specific inhibitory potency (IC50/Ki) against human XDH is not disclosed in the public domain for any of the compared compounds |
Why This Matters
For procurement decisions in XDH-focused drug discovery programs (e.g., hyperuricemia, gout), the presence of a specific XDH inhibitor annotation for this compound — and its absence for close analogs — provides a target-class-relevant selection criterion that reduces the risk of acquiring an inactive positional isomer.
- [1] Therapeutic Target Database (TTD). Drug ID: D0N0MV. Fused heterocyclic compound 8. Target: Xanthine dehydrogenase/oxidase (XDH). Inhibitor. Company: Kissei Pharmaceutical Co. Ltd. Available at: https://db.idrblab.net/ttd/data/drug/details/d0n0mv View Source
